![molecular formula C32H54O8 B12893356 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate CAS No. 7355-63-7](/img/structure/B12893356.png)
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate: is a complex organic compound with the molecular formula C₃₂H₅₄O₈. It is characterized by the presence of tetrahydrofuran rings and an adipate backbone, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate typically involves the esterification of adipic acid with 1,5-bis(tetrahydrofuran-2-yl)pentan-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) succinate
- Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) glutarate
Uniqueness
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate is unique due to its specific ester linkage and the presence of tetrahydrofuran rings, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
7355-63-7 |
|---|---|
Molecular Formula |
C32H54O8 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate |
InChI |
InChI=1S/C32H54O8/c33-31(39-29(17-13-25-7-3-21-35-25)18-14-26-8-4-22-36-26)11-1-2-12-32(34)40-30(19-15-27-9-5-23-37-27)20-16-28-10-6-24-38-28/h25-30H,1-24H2 |
InChI Key |
JCVBDHFXFFTGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
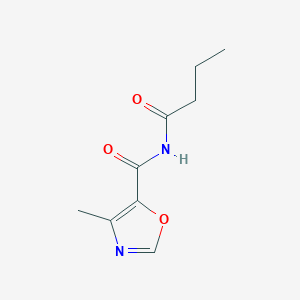
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
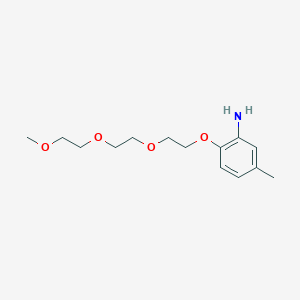
![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
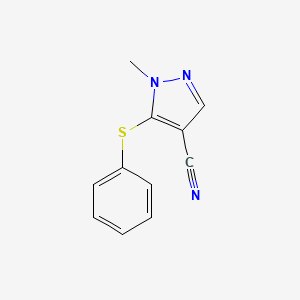
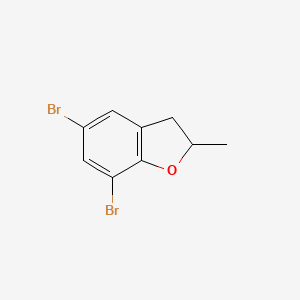
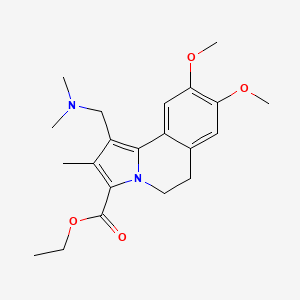

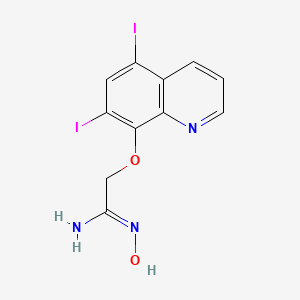
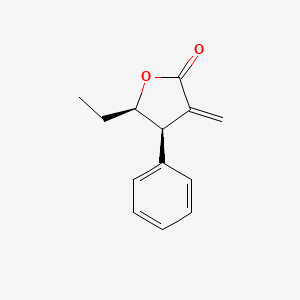
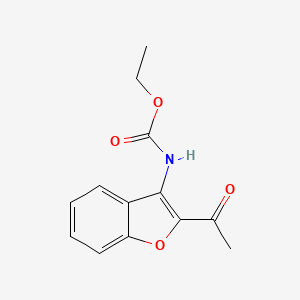
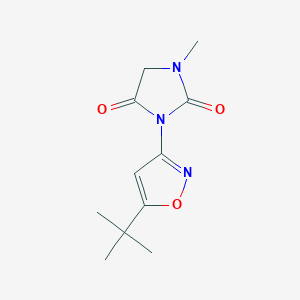
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
